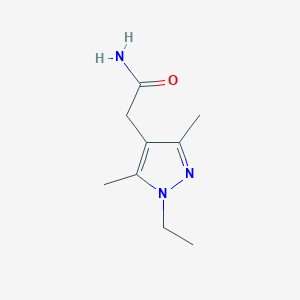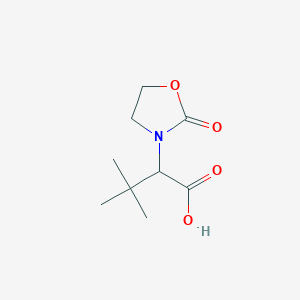![molecular formula C25H24N2O6S B2605266 6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-31-8](/img/structure/B2605266.png)
6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen in the ring makes it a heterocyclic compound .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids . They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, ethyl and methyl pyridines have molecular weights of 107.1531 and 121.1796 respectively .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Pathways : Research has demonstrated various synthetic pathways to create compounds with structures closely related to "6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate". For example, one study outlined an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of synthetic strategies for creating complex heterocyclic compounds (Zhu, Lan, & Kwon, 2003).
Characterization and Thermal Analysis : A specific study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of a compound structurally similar to the one . This research highlighted the detailed characterization, including FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis, providing insights into the molecular and crystal structure stabilized by intramolecular hydrogen bonding (Çolak et al., 2021).
Potential Applications
Heterocyclic Chemistry : The development of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the compound's utility in exploring new heterocyclic frameworks with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Photophysical Properties : Another study conducted DIPEA-catalyzed step-by-step synthesis of thieno[2,3-b]pyridine derivatives, thoroughly examining their spectral-fluorescent properties and establishing a correlation with their chemical structure. This research opens avenues for the application of such compounds in optoelectronics and fluorescence-based sensors (Ershov et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-3-32-25(30)27-13-12-19-20(15-27)34-23(21(19)24(29)31-2)26-22(28)16-8-7-11-18(14-16)33-17-9-5-4-6-10-17/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKSTNSNLHHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)


![1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2605189.png)



![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)
![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)


![N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2605204.png)
![4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)